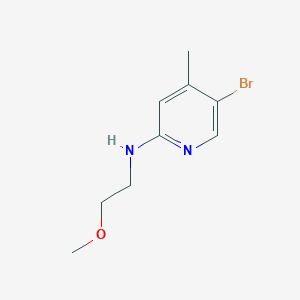

5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c1-7-5-9(11-3-4-13-2)12-6-8(7)10/h5-6H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVWFINPLYPGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine typically involves the bromination of 4-methylpyridin-2-amine followed by the introduction of the methoxyethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out

Biological Activity

5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine is a synthetic compound belonging to the pyridine derivative class. Its unique structure, characterized by a bromine atom at the 5-position of the pyridine ring, a methoxyethyl group at the nitrogen atom, and a methyl group at the 4-position, contributes to its significant biological activity. This article explores its biological properties, potential applications, and related research findings.

- Molecular Formula : C₉H₁₃BrN₂O

- Molecular Weight : Approximately 229.11 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of medicinal chemistry. Key activities include:

- Protein Kinase Inhibition : This compound has been shown to modulate cell cycle control by inhibiting specific protein kinases, which are crucial in regulating cellular processes such as growth and division.

- Anti-thrombolytic Activity : It has been noted for its potential in inhibiting thrombus formation, which is vital in preventing cardiovascular diseases .

- Biofilm Inhibition : The compound shows promise in inhibiting biofilm formation, which is critical in tackling bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared with similar compounds to understand its unique properties better. Below is a comparative table showcasing these derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-4-methylpyridin-3-amine | Bromine at 5-position, amino group at 3-position | More potent as a protein kinase inhibitor |

| 5-Bromo-N-(2-hydroxyethyl)-4-methylpyridin-2-amine | Hydroxy group instead of methoxy | Enhanced solubility and bioavailability |

| 5-Bromo-N-(2-chloroethyl)-4-methylpyridin-2-amine | Chlorine substitution increases reactivity | Potentially more reactive than methoxy form |

| 5-Bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine | Longer alkyl chain provides different lipophilicity | May enhance membrane permeability |

This comparison highlights how variations in substituents affect the compound's reactivity and biological efficacy.

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated that this compound exhibits significant inhibition of specific protein kinases involved in cancer cell proliferation. For instance, it was found to inhibit cyclin-dependent kinases (CDKs) effectively, which are critical targets in cancer therapy.

- Anti-thrombolytic Activity Assessment : A study evaluating the anti-thrombolytic properties reported that derivatives of this compound exhibited varying degrees of activity against clot formation. The compound showed promising results with an inhibition percentage significantly higher than control groups .

- Biofilm Formation Inhibition : Research focusing on bacterial biofilms indicated that this compound could disrupt biofilm integrity, thereby enhancing the effectiveness of antibiotics against resistant strains.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

*Calculated based on formula C₉H₁₃BrN₂O.

Key Observations :

- Substituent Effects: The N-(2-methoxyethyl) group in the target compound likely improves water solubility compared to lipophilic aryl groups (e.g., 3,4-dimethoxybenzyl in ). Bromo at position 5 is conserved across analogs, enabling cross-coupling reactions for further derivatization .

Comparison :

- The target compound’s synthesis likely parallels Buchwald-Hartwig amination (as in ), contrasting with SNAr reactions for pyrimidine derivatives .

- Methoxyethylation may offer milder conditions compared to alkylation with aryl bromides .

Physicochemical Properties

Table 3: Key Properties

Insights :

Table 4: Bioactivity of Analogous Compounds

Relevance to Target Compound :

- Bromopyridine cores (as in ) are privileged structures in medicinal chemistry, supporting further exploration of the target’s bioactivity.

Q & A

Q. How can findings for this compound be integrated into broader chemical or pharmacological theories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.